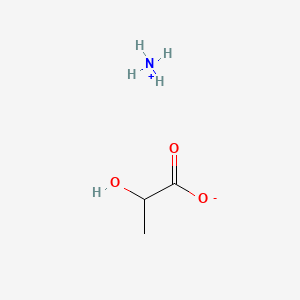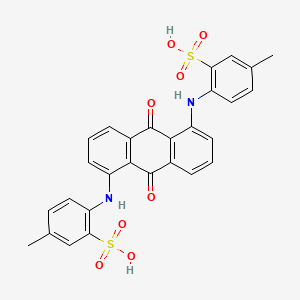
M410
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
M410 is a vascular disrupting agent, which showed potent cytotoxic activity toward proliferating tumor cells and exhibited a similar cytotoxicity against multi-drug resistant (MDR) tumor cells. M410 inhibited bovine brain tubulin polymerization in a way similar to that of colchicine. In proliferating human umbilical vein endothelial cells (HUVECs), 20 nM of M410 induced cellular tubulin depolymerization within 4 h, which led to M phase arrest. M410 is a potent microtubule inhibitor that is cytotoxic, angiogenesis inhibiting and vascular targeting.
Wissenschaftliche Forschungsanwendungen
Environmental Applications
M410, as part of the M41S and SBA-n families of silica-based mesoporous materials, has significant environmental applications. Its unique textural and structural features make it suitable for catalysis, adsorption, and separation of target molecules. Specifically, these mesoporous arrays are strategically used in environmental approaches due to their enhanced adsorptive, catalytic, and separation properties, contributing to environmental remediation and sustainable synthesis processes (Costa et al., 2021).
Material Characterization and Microscopy
The study of porous materials, such as those in the M41S family, has been greatly aided by modern microscopy methods. These methods provide a deeper understanding of multi-component, hierarchical, or composite materials. M41S materials, including MCM-41 and MCM-48, are significant in this regard due to their varied porosity and structural complexity, presenting new challenges and opportunities in material characterization (Anderson et al., 2004).
Water Treatment Processes
In water treatment processes, M41S materials, specifically mesoporous silicates and aluminosilicates, are used as alternative adsorbents and potential catalysts for catalytic ozonation. Their high BET surface areas and well-defined pore sizes make them effective for adsorbing compounds like cyanuric acid and p-chlorophenol, significantly improving water treatment efficiency (Cooper & Burch, 1999).
Nanotechnology and Fabrication
M41S materials are also crucial in nanotechnology and fabrication. Their synthesis, characterization, and potential applications in mesoporous ranges have been extensively studied. These materials, with large surface areas and narrow pore size distributions, are used in various applications, including catalysis, electronics, and advanced material development (Oye et al., 2001).
Eigenschaften
Produktname |
M410 |
|---|---|
Molekularformel |
C17H17Na2O7P |
Molekulargewicht |
410.27 |
IUPAC-Name |
sodium (Z)-5-(3,5-dimethoxystyryl)-2-methoxyphenyl phosphate |
InChI |
InChI=1S/C17H19O7P.2Na/c1-21-14-8-13(9-15(11-14)22-2)5-4-12-6-7-16(23-3)17(10-12)24-25(18,19)20;;/h4-11H,1-3H3,(H2,18,19,20);;/q;2*+1/p-2/b5-4-;; |
InChI-Schlüssel |
IITOLTJSTUDQOB-WNCVTPEDSA-L |
SMILES |
O=P([O-])([O-])OC1=CC(/C=C\C2=CC(OC)=CC(OC)=C2)=CC=C1OC.[Na+].[Na+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly. |
Löslichkeit |
Soluble in water, Soluble in DMSO. |
Lagerung |
0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years). |
Synonyme |
M410; M-410; M 410. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



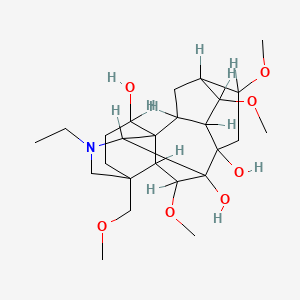
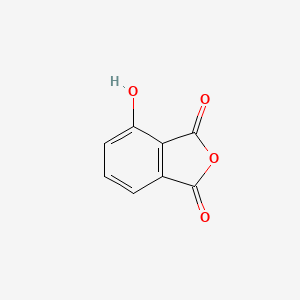
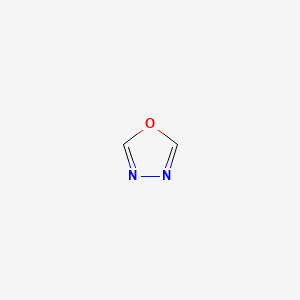
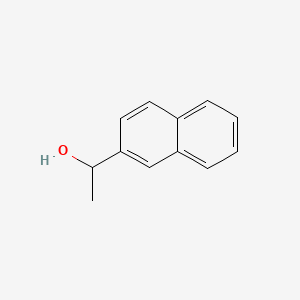
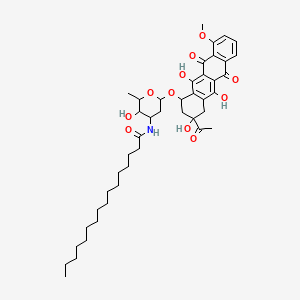
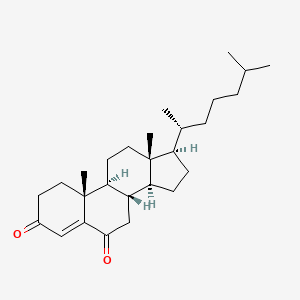
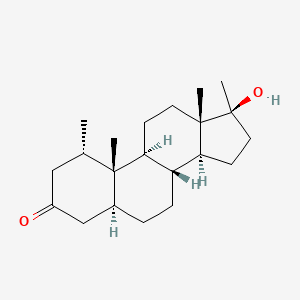
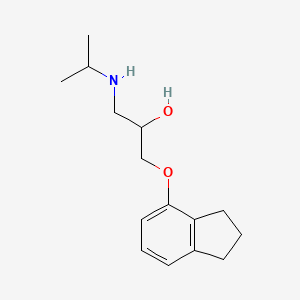
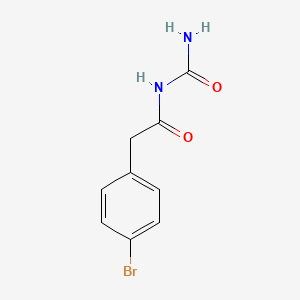
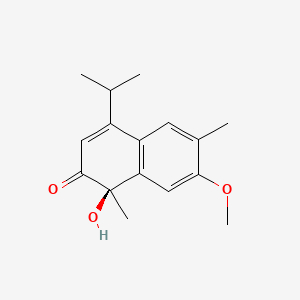
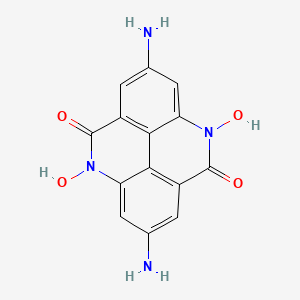
![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B1194385.png)
